molecular formula C22H18FN5O3S B2829763 ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893936-78-2

ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2829763
CAS No.: 893936-78-2
M. Wt: 451.48
InChI Key: FUCATKQLTZYNAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core, a 4-fluorophenyl substituent, a thioacetamido linker, and an ethyl benzoate ester group. The compound’s design integrates fluorine for enhanced metabolic stability and the thioether linkage for improved binding interactions.

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c1-2-31-22(30)14-3-7-16(8-4-14)27-19(29)12-32-21-18-11-26-28(20(18)24-13-25-21)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCATKQLTZYNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 4-fluorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. This intermediate is then reacted with formamide or other suitable reagents to form the pyrazolo[3,4-d]pyrimidine core.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then subjected to a nucleophilic substitution reaction with a thiol derivative, such as 2-chloroacetamide, to introduce the thioether linkage.

    Amidation: The resulting intermediate is then coupled with ethyl 4-aminobenzoate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazolo[3,4-d]Pyrimidine Derivatives

Compounds sharing the pyrazolo[3,4-d]pyrimidine core exhibit diverse pharmacological profiles depending on substituents. For example:

  • 2-((1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Thio)-N-((Tetrahydrofuran-2-yl)Methyl)Acetamide ():
    This analog replaces the ethyl benzoate group with a tetrahydrofuran-derived carboxamide. The substitution of an ester with a carboxamide may enhance solubility but reduce membrane permeability compared to the target compound .
  • Ethyl 2-(4-(Benzo[d]Oxazol-2-ylThio)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Acetate (, Compound 2q): Features a benzo[d]oxazole-thioether group instead of the thioacetamido linker. unspecified for the target compound) .

Fluorophenyl-Substituted Analogs

Fluorine substitution at the phenyl ring is a common strategy to modulate pharmacokinetics:

  • 6-tert-Butyl-1-(4-Fluoro-2-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One ():
    Incorporates a hydroxyl group para to fluorine, which may introduce hydrogen-bonding interactions absent in the target compound. This modification could enhance binding affinity but reduce metabolic stability .
  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-IsopropylBenzamide (): Adds a chromen-4-one group and a fluorobenzamide substituent. The extended aromatic system may improve DNA intercalation or kinase inhibition, but the increased molecular weight (589.1 g/mol) could limit bioavailability compared to the target compound .

Thioether-Linked Derivatives

Thioether linkages are critical for maintaining conformational flexibility:

  • 2-((1-(3-Azidopropyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Thio)Benzo[d]Oxazole (, Compound 2s): Replaces the acetamido group with an azidopropyl chain.
  • 2-(1-(4-Amino-3-(3-Fluoro-4-Morpholinophenyl)-1H-Pyrazolo[3,4-c]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One (): Utilizes a morpholinophenyl group and a pyrazolo[3,4-c]pyrimidine core isomer. The morpholine ring enhances solubility, while the pyrazolo[3,4-c] isomer may alter kinase selectivity .

Key Research Findings and Implications

Structural Flexibility vs. Stability : The ethyl benzoate group in the target compound balances lipophilicity and metabolic stability, whereas carboxamide or azide substituents () prioritize solubility or chemical reactivity at the expense of stability .

Fluorine Substitution : Fluorine at the phenyl ring (common in all analogs) enhances electron-withdrawing effects, improving binding to hydrophobic pockets in target proteins .

Synthetic Yields : Thioether-linked derivatives (e.g., , Compound 2r) achieve higher yields (89%) compared to chromen-4-one analogs (10–28% in ), suggesting simpler synthetic routes for the target compound .

Biological Activity

Ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core integrated with an ethyl ester and an acetamido group. The presence of the 4-fluorophenyl moiety is significant as it may enhance the compound's interaction with biological targets, thereby improving its pharmacological profile.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The mechanism primarily involves the inhibition of various protein kinases associated with cancer progression. Notably, studies have shown that derivatives of this class can inhibit eukaryotic protein kinases such as c-Src and Bcr-Abl, which are crucial in several cancer types.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate effective inhibition at concentrations as low as 1.74 µM .
  • A549 (lung cancer) and PC-3 (prostate cancer) : Similar studies report promising results in inhibiting cell proliferation.
Cell LineIC50 Value (µM)Reference
MCF-71.74
A549TBDTBD
PC-3TBDTBD

Antimicrobial Activity

Recent research has also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings

  • Staphylococcus aureus and Escherichia coli : The compound displays notable antibacterial activity, suggesting dual functionality as both an anticancer and antimicrobial agent .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Enzyme Interaction : Its structural features may facilitate binding to target enzymes or receptors integral to cancer and bacterial proliferation.

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Xenograft Models : In vivo studies using xenograft models have demonstrated significant tumor volume reductions when treated with pyrazolo[3,4-d]pyrimidine derivatives, indicating their potential for therapeutic use in oncology .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves three critical steps:

  • Pyrazolo[3,4-d]pyrimidine core formation : Cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic/basic conditions.
  • Thioether linkage introduction : Nucleophilic substitution using 2-chloroacetamide (or similar thiol derivatives).
  • Amidation : Coupling with ethyl 4-aminobenzoate using EDCI/HOBt. Optimization :
  • Use continuous flow reactors for precise temperature control (reduces side reactions).
  • Replace formamide with microwave-assisted synthesis to accelerate cyclization .
  • Monitor purity via HPLC at each stage (target ≥95% purity for intermediates).

Q. What standard assays are used to evaluate its anticancer activity?

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50 values reported (e.g., 1.74 µM for MCF-7) .
  • Kinase inhibition : Fluorescence polarization assays for kinases like c-Src and Bcr-Abl.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .

Q. How is structural characterization performed?

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., δ 8.61 ppm for pyrimidine protons).
  • Mass spectrometry : ESI-MS to verify molecular weight (e.g., m/z 476.5 for C25H21FN4O5 derivatives).
  • X-ray crystallography : Resolve ambiguity in fluorophenyl orientation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be resolved?

Discrepancies in IC50 values (e.g., 1.74 µM vs. 5.2 µM for MCF-7) may arise from:

  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and standardize passage numbers.
  • Assay conditions : Control serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs).
  • Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS .

Q. What strategies improve selectivity for kinase targets (e.g., EGFR-TK vs. off-target kinases)?

  • Structure-activity relationship (SAR) : Modify the thioacetamido group to reduce hydrophobic interactions with non-target kinases.
  • Molecular docking : Use AutoDock Vina to predict binding poses and identify critical residues (e.g., Lys745 in EGFR).
  • Proteome-wide profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. How do fluorinated substituents impact metabolic stability?

  • In vitro stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Comparative studies : Replace the 4-fluorophenyl group with chloro/methyl analogs to assess CYP450-mediated oxidation resistance.
  • LogP analysis : Fluorine increases lipophilicity (LogP = 3.2 vs. 2.8 for non-fluorinated analogs), enhancing membrane permeability .

Methodological Notes

  • Contradiction Handling : When molecular formula discrepancies arise (e.g., C22H18FN5O3S vs. C15H16FN3O2S), cross-validate via elemental analysis and high-resolution mass spectrometry .
  • Advanced Modeling : Combine molecular dynamics (MD) simulations with free-energy perturbation to predict substituent effects on binding kinetics .

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